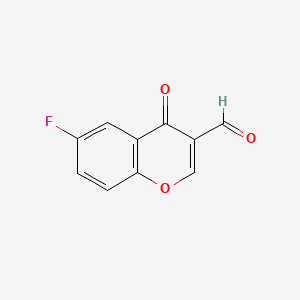

6-Fluoro-3-formylchromone

Beschreibung

Historical Context and Significance of Chromones in Drug Discovery

The history of chromones in a clinical context began with khellin (B1673630), a compound extracted from the seeds of the Ammi visnaga plant. nih.govijrpc.com This plant had been used for centuries in traditional medicine as a diuretic and smooth muscle relaxant. nih.govkarger.com In 1947, khellin's application in treating bronchial asthma was reported. nih.gov This discovery prompted further research, and in the 1950s, a program was initiated to synthesize and develop modifications of khellin for asthma treatment. nih.gov This extensive research, which involved screening over 200 compounds, eventually led to the development of disodium (B8443419) cromoglycate (DSCG) in 1965, a chromone (B188151) derivative still used as a mast cell stabilizer. nih.govkarger.com The study of chromones dates back to the early 20th century when they were first isolated from natural sources, but significant advancements in understanding their full potential have been more recent, spurred by progress in synthetic chemistry and pharmacological evaluation. numberanalytics.com

Prevalence of Chromone-Containing Molecules in Natural Products and their Pharmacological Relevance

Chromones are a class of secondary metabolites widely found in the plant kingdom and to a lesser extent in fungi. nih.govnih.govacs.org These naturally occurring compounds are present in various fruits, vegetables, and herbs, such as citrus fruits, berries, onions, garlic, chamomile, and licorice root. numberanalytics.com Their presence in traditional medicines is often linked to the therapeutic effects of these remedies. numberanalytics.comnumberanalytics.com

Natural chromones exhibit a broad spectrum of biological activities, including:

Antimicrobial nih.govnumberanalytics.com

Antiviral nih.govresearchgate.net

Anticancer nih.govnumberanalytics.com

Anti-inflammatory nih.govnumberanalytics.com

The diverse pharmacological activities of these natural compounds have made them valuable leads for drug discovery. nih.govnih.gov

Table 1: Examples of Natural Chromone Sources and their Reported Activities

| Natural Source | Compound Class | Reported Pharmacological Activities | Reference(s) |

| Ammi visnaga (plant) | Chromones (e.g., Khellin) | Smooth muscle relaxant, used in asthma treatment. | nih.govijrpc.com |

| Scutellaria baicalensis (Huang Qin) | Chromones (e.g., Baicalein, Wogonin) | Anti-inflammatory, anticancer. | numberanalytics.com |

| Various Plants & Fungi | Chromones & Chromanones | Antioxidant, anti-inflammatory, antimicrobial, antiviral. | nih.gov |

The Chromone Core as a Privileged Scaffold in Medicinal Chemistry

The chromone ring system is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govacs.org This term describes a molecular framework that is able to provide ligands for diverse biological receptors, demonstrating the versatility of the chromone structure in drug design. ijrpc.comacs.org The rigid bicyclic nature of the chromone core has been utilized to develop a wide array of pharmacologically active compounds. ijrpc.com

The chromone scaffold is a template for designing novel compounds with potential applications in treating a variety of conditions, including:

Neurodegenerative diseases acs.orgrsc.org

Inflammatory diseases acs.org

Infectious diseases acs.org

The ability to modify the chromone structure at various positions allows for the generation of large libraries of compounds with diverse biological activities, making it a valuable tool in drug discovery and development programs. a-z.lucore.ac.uk

Overview of 3-Formylchromone Derivatives as Bioactive Compounds

Among the various chromone derivatives, 3-formylchromones are particularly notable for their high reactivity and significant biological activities. acs.orgnih.gov The 3-formylchromone structure is a versatile building block in organic synthesis due to the presence of three electrophilic centers, which allows for the creation of a wide range of functionalized heterocyclic compounds. acs.orgnih.gov

Research has shown that 3-formylchromone derivatives possess a range of biological properties. For instance, several derivatives have demonstrated tumor cell-specific cytotoxicity, indicating potential as anticancer agents. nih.govresearchgate.net Some have also been investigated for their anti-Helicobacter pylori and urease inhibitory activities. nih.govresearchgate.net

A specific example, 6-Fluoro-3-formylchromone , is a derivative where a fluorine atom is substituted at the 6-position of the chromone ring. ontosight.ai This compound has been studied for its potential anti-tumor activity. nih.gov Studies on hepatocellular carcinoma (HCC) cell lines have indicated that this compound can inhibit cell proliferation in a dose- and time-dependent manner, induce apoptosis, and cause cell cycle arrest. nih.govresearchgate.net The presence of the fluorine atom and the formyl group are significant for its biological activity. researchgate.net

Table 2: Selected Biological Activities of 3-Formylchromone Derivatives

| Derivative | Biological Activity Investigated | Findings | Reference(s) |

| This compound | Anticancer (Hepatocellular Carcinoma) | Inhibits cell proliferation, induces apoptosis, and causes G0/G1 phase cell cycle arrest. | nih.govresearchgate.net |

| 6,8-Dichloro-3-formylchromone | Anti-H. pylori, Urease Inhibition | Showed anti-H. pylori activity and potent urease inhibition. | nih.govresearchgate.net |

| 6,8-Dibromo-3-formylchromone | Urease Inhibition | Exhibited potent urease inhibitory activity. | nih.gov |

| Various 3-formylchromones | Anticancer | Demonstrated selective cytotoxicity towards human tumor cells. | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMOTNEBIKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350993 | |

| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69155-76-6 | |

| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoro 3 Formylchromone and Its Analogs

Classical and Modern Synthetic Approaches to Chromone (B188151) Ring Systems

The synthesis of the chromone framework is a foundational aspect of medicinal chemistry. ijrpc.com Classical methods, often requiring harsh acidic or basic conditions, have been refined over time to improve yields and experimental practicality. ijrpc.com These approaches typically involve the intramolecular condensation of precursor molecules. ijrpc.com

The Baker-Venkataraman rearrangement is a widely utilized reaction for the synthesis of chromones and flavones. wikipedia.orgjk-sci.com This chemical reaction transforms 2-acetoxyacetophenones (or other ortho-acyloxyaryl ketones) into 1,3-diketones using a base. wikipedia.orgjk-sci.com The resulting diketone is then cyclized under acidic conditions to yield the final chromone structure. alfa-chemistry.com

The mechanism proceeds through the formation of an enolate anion after a base abstracts a proton alpha to the ketone. wikipedia.org This enolate then performs an intramolecular attack on the ester carbonyl, leading to a cyclic alkoxide intermediate. wikipedia.org This intermediate subsequently opens to form a more stable phenolate, which, upon acidic workup, gives the 1,3-diketone product. wikipedia.org This transformation is highly valued for its ability to regioselectively construct the 1,3-dicarbonyl unit ortho to a phenolic hydroxyl group. alfa-chemistry.com A subsequent acid-catalyzed cyclodehydration of the diketone affords the chromone ring. wikipedia.org

Recent advancements have introduced variations such as the "soft-enolization" Baker-Venkataraman rearrangement, which expands the scope of the reaction to more complex substrates under milder conditions. nih.govacs.org

The Claisen condensation is another fundamental carbon-carbon bond-forming reaction used for synthesizing the β-keto ester or β-diketone precursors required for chromone rings. wikipedia.orglibretexts.org The reaction occurs between two ester molecules or, more relevantly for chromone synthesis, between an ester and a ketone (like an o-hydroxyacetophenone) in the presence of a strong base. ijrpc.comwikipedia.org

The mechanism begins with a strong base removing an alpha-proton from an ester to form a stable enolate anion. wikipedia.org This nucleophilic enolate then attacks the carbonyl carbon of the second reactant (the o-hydroxyacetophenone). libretexts.org The subsequent steps involve the elimination of an alkoxide leaving group to form a β-diketone. libretexts.org This diketone intermediate can then be cyclized, typically by refluxing in acetic acid with a trace amount of a strong acid like HCl, to yield the chromone product. nih.gov For the reaction to be efficient, a stoichiometric amount of base is required, as the deprotonation of the resulting β-keto ester drives the reaction to completion. libretexts.orgorganic-chemistry.org The use of sodium hydride as the base has been shown to be particularly effective, significantly reducing reaction times and improving yields. nih.gov

o-Hydroxyacetophenones are versatile and crucial starting materials for a multitude of chromone synthesis pathways. asianpubs.org Various methods utilize these precursors to construct the heterocyclic ring system. One modern approach involves an oxidative cyclization mediated by enzymes like lipase. tandfonline.comtandfonline.com In this green chemistry approach, an o-hydroxyphenyl enaminone (derived from an o-hydroxyacetophenone) undergoes epoxidation and spontaneous cyclization to form a 3-hydroxy chromone. tandfonline.com

Another strategy involves the base-promoted domino reaction of o-hydroxyacetophenones with other reagents, such as in-situ generated cyclopropenes, to create complex fused ring systems that can be further transformed into chromone derivatives. rsc.org However, the most direct and widely applied method for synthesizing 3-formylchromones from o-hydroxyacetophenones is the Vilsmeier-Haack reaction. scirp.orgresearchgate.net

Specific Synthesis of 3-Formylchromone Derivatives via Vilsmeier Reaction

The Vilsmeier-Haack reaction is recognized as the most suitable and efficient one-step method for the synthesis of 3-formylchromones (also known as chromone-3-carbaldehydes) from substituted 2-hydroxyacetophenones. researchgate.netsemanticscholar.org This reaction is a versatile synthetic tool for the formylation of electron-rich aromatic compounds. scirp.orgscirp.org

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, which is a substituted chloroiminium ion. wikipedia.org This reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net

In the synthesis of 3-formylchromones, the corresponding 2-hydroxyacetophenone (B1195853) is treated with the Vilsmeier reagent (e.g., DMF/POCl₃). asianpubs.org The reaction proceeds via a proposed mechanism of double formylation of the acetophenone's methyl group, followed by a cyclization with concomitant dehydration to form the final 3-formylchromone product. researchgate.net This method offers significant advantages, including mild reaction conditions, short reaction times, and good to excellent yields, making it a preferred route for these valuable intermediates. scirp.orgscirp.orgsciforum.net For the specific synthesis of 6-fluoro-3-formylchromone, the starting material would be 2-hydroxy-5-fluoroacetophenone.

The following table summarizes the synthesis of various substituted 3-formylchromones from their corresponding 2-hydroxyacetophenones using the Vilsmeier-Haack reaction, demonstrating the versatility of this method.

| Starting Material (Substituted 2-Hydroxy Acetophenone) | Product (Substituted 3-Formyl Chromone) | Yield (%) | Reference |

|---|---|---|---|

| 2-hydroxy-5-chloro acetophenone | 6-Chloro-3-formyl chromone | 71 | asianpubs.org |

| 2-hydroxy-3-nitro-5-chloro acetophenone | 6-Chloro-8-nitro-3-formyl chromone | 67 | asianpubs.org |

| 2-hydroxy-5-methyl acetophenone | 6-Methyl-3-formyl chromone | 73 | asianpubs.org |

| 2-hydroxy-3-nitro-5-methyl acetophenone | 6-Methyl-8-nitro-3-formyl chromone | 69 | asianpubs.org |

| 2-hydroxy-5-nitro acetophenone | 6-Nitro-3-formyl chromone | 70 | asianpubs.org |

In the context of the Vilsmeier-Haack synthesis of this compound, the term "regioselective formylation" primarily refers to two aspects: the placement of the formyl group at the C-3 position of the chromone ring and the final position of substituents on the benzo- portion of the molecule.

The formylation at the C-3 position is an inherent and regioselective outcome of the reaction mechanism when starting from an o-hydroxyacetophenone. researchgate.net The reaction specifically targets the active methyl group for double formylation, which then participates in the cyclization to create the C-2 and C-3 positions of the pyrone ring, with the formyl group naturally ending up at C-3. researchgate.net

The regioselectivity of substituents on the aromatic ring, such as the fluorine atom in this compound, is controlled by the choice of the starting material. To obtain the 6-fluoro derivative, the synthesis must begin with an o-hydroxyacetophenone that already has a fluorine atom at the corresponding position. Specifically, 2-hydroxy-5-fluoroacetophenone is the required precursor, where the fluorine is para to the hydroxyl group. Upon cyclization, this fluorine atom occupies the C-6 position of the resulting chromone. Therefore, the substitution pattern of the final product is dictated with high regioselectivity by the synthetic design and selection of the initial substituted phenol (B47542).

Fluorination Strategies for Chromone Derivatives

The incorporation of fluorine into the chromone ring is a key step in the synthesis of fluorinated chromone derivatives. This can be accomplished through several strategic approaches, each with its own advantages and limitations.

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing chromone or flavone (B191248) molecule. One such method utilizes elemental fluorine, which can be added across the double bond of the pyran ring in flavones and chromones. The resulting difluoro derivatives can then be dehydrofluorinated to yield the corresponding 3-fluoroflavones or 3-fluorochromones. This method provides a direct route to C-3 fluorinated chromones.

Another approach to direct fluorination involves electrophilic fluorinating reagents. While not as common for the chromone ring itself, these reagents are widely used in organic synthesis to introduce fluorine to electron-rich aromatic systems. The reactivity of the chromone nucleus towards such reagents would depend on the specific reaction conditions and the substitution pattern of the chromone.

A more common and often more controlled method for preparing fluorinated chromones is to start with a precursor that already contains the fluorine atom. This "building block" approach allows for precise control over the position of the fluorine substituent. For the synthesis of this compound, the key precursor is a fluorinated 2-hydroxyacetophenone, specifically 5-fluoro-2-hydroxyacetophenone. This starting material contains the fluorine atom at the desired position on the benzene (B151609) ring, which will ultimately become the 6-position of the chromone. The subsequent cyclization and formylation reactions then build the rest of the chromone structure. This method is advantageous as it avoids the often harsh conditions and potential for side reactions associated with direct fluorination of the heterocyclic ring.

Palladium-catalyzed reactions have emerged as powerful tools in modern organic synthesis, including the synthesis of fluorinated compounds. While not the primary method for the synthesis of this compound, palladium-catalyzed cross-coupling reactions can be employed to introduce fluorine-containing groups to the chromone scaffold. For instance, a chromone derivative bearing a suitable leaving group (such as a triflate or halide) can be coupled with a fluorine source or a fluorinated building block in the presence of a palladium catalyst. This strategy offers a versatile way to access a wide range of fluorinated chromone analogs with high functional group tolerance.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. ijpcbs.com This reaction allows for the simultaneous formation of the pyranone ring and the introduction of the formyl group at the C-3 position.

The synthesis of this compound commences with the readily available starting material, 5-fluoro-2-hydroxyacetophenone. This precursor contains the essential structural elements: the hydroxyl group necessary for cyclization, the acetyl group that will be incorporated into the pyranone ring, and the fluorine atom at the desired position.

The Vilsmeier-Haack reaction involves the treatment of the active methylene (B1212753) group of the 2-hydroxyacetophenone with a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds through an electrophilic substitution on the enol or enolate of the acetophenone, followed by cyclization and subsequent hydrolysis during workup to yield the final 3-formylchromone product.

A representative synthetic scheme is as follows:

Figure 1: General synthetic pathway for this compound via the Vilsmeier-Haack reaction.

The specific reagents and conditions for the synthesis of this compound via the Vilsmeier-Haack reaction are critical for achieving a good yield and purity of the product. Based on analogous procedures for similar halogenated 3-formylchromones, a typical experimental setup would involve the following:

Starting Material: 5-Fluoro-2-hydroxyacetophenone.

Vilsmeier Reagent:

N,N-Dimethylformamide (DMF) serves as both the solvent and the precursor for the formylating agent.

Phosphorus oxychloride (POCl₃) is the activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

Reaction Conditions:

The reaction is typically carried out by adding phosphorus oxychloride dropwise to a solution of 5-fluoro-2-hydroxyacetophenone in N,N-dimethylformamide at a reduced temperature, often around 0 °C, to control the initial exothermic reaction.

After the addition, the reaction mixture is stirred at room temperature for an extended period, often several hours, to ensure complete conversion.

The reaction is then quenched by pouring the mixture into ice-water, which hydrolyzes the intermediate iminium salt to the final aldehyde and precipitates the product.

Workup and Purification:

The precipitated solid is collected by filtration, washed with water to remove any remaining salts and DMF, and then dried.

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or ethyl acetate, to obtain the final this compound in high purity.

The following table summarizes the key reagents and their roles in the synthesis:

| Reagent | Role |

| 5-Fluoro-2-hydroxyacetophenone | Starting material/Fluorinated precursor |

| N,N-Dimethylformamide (DMF) | Solvent and formyl source |

| Phosphorus oxychloride (POCl₃) | Activating agent for Vilsmeier reagent formation |

| Ice-water | Quenching and hydrolysis |

| Ethanol/Ethyl acetate | Recrystallization solvent |

Synthetic Transformations and Derivatization of this compound

The chemical reactivity of this compound is largely dictated by the presence of three electron-deficient sites: the carbon atoms at the C-2 and C-4 positions of the pyrone ring, and the formyl group at the C-3 position. This inherent reactivity makes it a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds. mdpi.comresearchgate.net The electron-withdrawing nature of the formyl group significantly influences the reactivity of the pyrone ring, making it susceptible to nucleophilic attack and opening avenues for numerous chemical modifications. researchgate.net

Derivatives for Fluorescent Probes

The chromone scaffold is a key component in the development of fluorescent probes due to its advantageous photophysical properties. mdpi.comresearchgate.net The synthesis of derivatives from 3-formylchromones allows for the creation of molecules with potential applications in chemosensors and biological imaging. mdpi.com While specific studies on this compound are emerging, the derivatization of the core 3-formylchromone structure is a well-established strategy. For instance, the synthesis of 3-hydroxychromone derivatives bearing benzofuran (B130515) and naphthofuran groups has been explored to design new fluorescent probes. researchgate.net

The incorporation of a fluorine atom, as in this compound, can significantly enhance the photostability and spectroscopic properties of fluorophores. wisconsin.edu Fluorination is a known strategy to improve quantum yield and modify the emission spectra of fluorescent molecules. wisconsin.edu The derivatization of the formyl group allows for the attachment of various recognition moieties, which can lead to "turn-on" fluorescent probes for detecting specific analytes like metal ions. mdpi.comwisconsin.edu

| Parent Compound | Derivative Type | Potential Application | Reference |

| 3-Formylchromone | 3-Hydroxychromones | Molecular probes for biophysics and cellular biology | researchgate.net |

| Xanthones | 3,6-dihydroxyxanthones | pH indicators, metal ion sensors | wisconsin.edu |

| Rhodamine | Rhodamine spirolactam | Specific recognition of metal ions | e3s-conferences.org |

Derivatives for Pharmaceutical Development

The introduction of a fluorine atom into a drug candidate can profoundly alter its pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. niscpr.res.in This makes fluorine-containing compounds like this compound attractive starting materials in medicinal chemistry. mdpi.comniscpr.res.in Chromone derivatives themselves are known to possess a wide spectrum of pharmacological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.netniscpr.res.in

The versatility of the 3-formylchromone structure provides a scaffold for developing new pharmaceuticals. mdpi.com By reacting this compound with various nucleophiles, a library of derivatives can be synthesized and screened for biological activity. For example, the development of chromone-thiosemicarbazone compounds has yielded potent α-glucosidase inhibitors, suggesting a potential route for anti-diabetic agents. scispace.comresearcher.life

Synthesis of Novel Chromone Derivatives with this compound as Intermediate

This compound serves as a key building block for more complex chromone structures. A notable example is the synthesis of novel fluorinated styryl chromones. This synthesis involves a multi-step process starting from the corresponding fluorinated o-hydroxyacetophenone. The process typically proceeds through the formation of a β-diketone intermediate, which is then cyclized to form the chromone ring. niscpr.res.in

The general pathway involves:

Esterification: Reaction of a substituted phenol with an appropriate acid chloride.

Baker-Venkataraman Rearrangement: The resulting ester is treated with a base like potassium hydroxide (B78521) in pyridine (B92270) to form a 1,3-diketone (β-diketone). niscpr.res.in

Cyclization: The diketone is then cyclized in the presence of an acid catalyst (e.g., concentrated HCl in acetic acid) to yield the final styryl chromone derivative. niscpr.res.in

This methodology allows for the introduction of various substituents on the styryl moiety, leading to a diverse range of novel chromone derivatives with potentially enhanced biological activities. niscpr.res.in

Formation of Hydrazine (B178648) and Hydrazide Derivatives

Hydrazine and hydrazide derivatives of 3-formylchromone can be synthesized through a condensation reaction. mdpi.com This reaction typically involves refluxing 3-formylchromone with a molar equivalent of a substituted aromatic hydrazine or hydrazide in a suitable solvent like ethyl acetate. mdpi.com The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydrazine/hydrazide on the carbonyl carbon of the formyl group, followed by dehydration to form a hydrazone linkage (a C=N-N bond).

These reactions, which may not proceed at room temperature, are generally carried out at reflux for extended periods (e.g., 48 hours) and can produce moderate to good yields (60-80%). mdpi.com The resulting precipitates can be isolated by filtration and purified by recrystallization. mdpi.com This synthetic route provides access to a wide array of novel benzo-γ-pyrone derivatives with potential pharmacological applications, leveraging the known bioactivity of both the chromone and hydrazone moieties. mdpi.commdpi.comnih.gov

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| 3-Formylchromone | Substituted Aromatic Hydrazine | Hydrazine Derivative (Hydrazone) | Ethyl acetate, Reflux, 48h |

| 3-Formylchromone | Substituted Aromatic Hydrazide | Hydrazide Derivative (Acylhydrazone) | Ethyl acetate, Reflux, 48h |

Synthesis of Thiosemicarbazone-based Derivatives

Thiosemicarbazone derivatives of this compound are synthesized by the condensation of the aldehyde with thiosemicarbazide (B42300). rasayanjournal.co.in The reaction involves mixing the 3-formylchromone derivative with thiosemicarbazide (typically a slight excess) in a solvent such as dry methanol. rasayanjournal.co.in The reaction can be catalyzed by agents like zinc perchlorate (B79767) and is typically stirred at room temperature. rasayanjournal.co.in

The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the solid product is triturated with a solvent like diethyl ether to yield the pure thiosemicarbazone. rasayanjournal.co.in This method provides a straightforward and efficient route to chromone-based Schiff bases, which are of interest for their potential antioxidant and other biological activities. rasayanjournal.co.innih.gov

General Synthesis of (E)-1-((6-fluoro-4-oxo-4H-chromen-3-yl)methylene)thiosemicarbazide:

Reactants: this compound (1.0 eq), Thiosemicarbazide (1.2 eq)

Catalyst: Zn(ClO₄)₂

Solvent: Dry Methanol

Temperature: Room Temperature

Outcome: The reaction yields the corresponding thiosemicarbazone derivative in quantitative yields. rasayanjournal.co.in

Biological Activities and Pharmacological Potential of 6 Fluoro 3 Formylchromone

Anticancer and Antitumor Activities

6-Fluoro-3-formylchromone has demonstrated significant antitumor activity against various tumor cells. nih.gov Its efficacy has been specifically evaluated against hepatocellular carcinoma, a primary malignancy of the liver with high mortality rates worldwide. nih.gov

In vitro studies on the SMMC-7721 human hepatoma cell line have revealed that this compound can markedly inhibit cell growth through the induction of apoptosis and cell cycle arrest. nih.gov The compound's inhibitory effects are multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.

The inhibitory effect of this compound on the proliferation of SMMC-7721 cells is both dose- and time-dependent. nih.gov To assess this, SMMC-7721 cells were treated with varying concentrations of the compound (0, 2, 5, 10, and 20 μg/ml) for 24, 48, and 72 hours. nih.gov The proliferation of the cells was then measured using MTT assays, which indicated a progressive decrease in cell viability with increasing concentrations and longer exposure times. nih.gov

Table 1: Effect of this compound on SMMC-7721 Cell Proliferation

| Concentration (µg/mL) | 24 hours | 48 hours | 72 hours |

|---|---|---|---|

| 2 | Inhibition | Increased Inhibition | Further Increased Inhibition |

| 5 | Inhibition | Increased Inhibition | Further Increased Inhibition |

| 10 | Inhibition | Increased Inhibition | Further Increased Inhibition |

| 20 | Inhibition | Increased Inhibition | Further Increased Inhibition |

This table illustrates the dose- and time-dependent inhibitory effects of this compound on the proliferation of SMMC-7721 cells.

This compound has been shown to be a potent inducer of apoptosis in SMMC-7721 cells. nih.gov Following a 24-hour treatment period, flow cytometry analysis revealed a significant increase in the apoptotic rate, reaching 45.4%. nih.gov This indicates that the compound effectively triggers programmed cell death pathways in these cancer cells.

In addition to inducing apoptosis, this compound also impacts the cell cycle of SMMC-7721 cells. nih.gov Treatment with the compound for 24 hours led to a notable accumulation of cells in the G0/G1 phase, with an increase of 21.5%. nih.gov This cell cycle arrest prevents the cells from progressing to the S phase, thereby halting DNA replication and further proliferation.

The pro-apoptotic effects of this compound are further substantiated by its influence on the expression of key apoptotic regulatory proteins. nih.gov Western blotting analysis performed after 48 hours of treatment showed a significant, dose-dependent increase in the expression of the pro-apoptotic protein Bax. nih.gov Conversely, the expression of the anti-apoptotic protein Bcl-2 was significantly suppressed in a dose-dependent manner. nih.gov This modulation leads to an increased Bax/Bcl-2 ratio, which is a critical factor in promoting apoptosis.

Further investigation into the molecular mechanisms revealed that this compound also suppresses the expression of Proliferating Cell Nuclear Antigen (PCNA). nih.gov PCNA is a crucial protein involved in DNA replication and repair, and its downregulation is indicative of reduced cell proliferation. Western blotting analysis confirmed that the expression of PCNA was significantly suppressed by the compound in a dose-dependent manner after 48 hours of treatment. nih.gov

Cytotoxicity Against Various Human Tumor Cell Lines (HSC-2, HSC-3, HL-60, human submandibular gland carcinoma)

Research has demonstrated that this compound exhibits significant cytotoxic activity against several human tumor cell lines. In a comparative study of 3-formylchromone derivatives, the 6-fluoro substituted compound was identified as one of the most potent cytotoxic agents. researchgate.net The study evaluated its effects on oral squamous cell carcinoma lines (HSC-2, HSC-3), human submandibular gland carcinoma (HSG), and human promyelocytic leukemia cells (HL-60). researchgate.net

The presence of the 3-formyl group was found to be beneficial for cytotoxic activity, and halogen substitutions at the 6-position, such as with fluorine or chlorine, further enhanced this effect. researchgate.net Specifically, this compound (referred to in a study as FC6), along with 6-chloro (FC7) and 6-chloro-7-methyl (FC9) derivatives, displayed the highest cytotoxicity among the tested 6-substituted compounds. researchgate.net This highlights the tumor cell-specific cytotoxic potential of this particular derivative. researchgate.net

Table 1: Cytotoxicity (CC50 in µM) of this compound (FC6) Against Human Tumor Cell Lines

| Cell Line | Cell Type | CC50 (µM) |

|---|---|---|

| HSC-2 | Oral Squamous Cell Carcinoma | 43 |

| HSC-3 | Oral Squamous Cell Carcinoma | 68 |

| HL-60 | Promyelocytic Leukemia | 114 |

| HSG | Submandibular Gland Carcinoma | 28 |

Data extracted from a study on the biological activity of 3-formylchromone derivatives. researchgate.net The CC50 value represents the concentration of the compound required to cause 50% cell death.

Modifier of Multidrug Resistance in Cancer Cells (mouse lymphoma, human Colo320 colon cancer)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes cytotoxic drugs from cancer cells. core.ac.uk Several 3-formylchromone derivatives, including this compound, have been identified as effective modifiers of multidrug resistance. core.ac.uknih.gov

In studies utilizing human mdr1 gene-transfected mouse lymphoma cells and human Colo320 colon cancer cells, this compound was among the compounds synthesized and tested for their ability to reverse MDR. core.ac.uk The research indicated a clear structure-activity relationship, where the chemical structure of the 3-formylchromones played a key role in their MDR-reversing effects. core.ac.uknih.gov These findings suggest that this compound could potentially be used in combination with conventional chemotherapeutic agents to overcome resistance in tumor cells. nih.gov

Anti-inflammatory Properties

The chromone (B188151) nucleus is a core component of many compounds with known anti-inflammatory effects. mdpi.comscienceopen.comnih.gov Research into a series of 24 derivatives of 3-formylchromone has confirmed that this class of compounds possesses significant anti-inflammatory potential. nih.gov Among the tested derivatives, this compound (designated as compound 6 in the study) was identified as showing promising anti-inflammatory activity in various in vitro and in vivo assay models. nih.gov

Modulation of COX Protein

The mechanism behind the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. nih.gov The investigation into the anti-inflammatory properties of 3-formylchromone derivatives included their evaluation as potential cyclooxygenase inhibitors. nih.gov The promising results for compounds like this compound suggest that their anti-inflammatory action may be mediated, at least in part, through the modulation of COX proteins. nih.gov

Antimicrobial and Antibacterial Activities

Formylchromones have been reported to possess notable antimicrobial activity. nih.govekb.eg As structural analogs of quinolone antibiotics, their effects against various microorganisms have been a subject of investigation. nih.gov The chromone core itself is considered a key scaffold responsible for antimicrobial effects. scienceopen.com Studies on halogenated 3-formylchromones, such as the 6-bromo and 6-chloro derivatives, have shown them to be active antibacterial and antibiofilm compounds, indicating a class-wide potential for antimicrobial action that would include the 6-fluoro derivative. nih.govnih.gov

Activity against E. coli

Uropathogenic Escherichia coli (UPEC) is a primary cause of urinary tract infections and possesses numerous virulence factors that contribute to its pathogenicity, including the ability to form biofilms. nih.gov Research on chromone derivatives has demonstrated their potential against UPEC. nih.gov Specifically, halogenated 3-formylchromones have shown potent activity. The closely related analogs, 6-bromo-3-formylchromone and 6-chloro-3-formylchromone, both exhibited a minimum inhibitory concentration (MIC) of 20 µg/ml against UPEC. nih.gov Furthermore, these compounds were effective at inhibiting biofilm formation and other virulence factors like motility and siderophore production. nih.gov These findings strongly suggest that this compound would likely exhibit similar potent activity against E. coli.

Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated 3-Formylchromones against Uropathogenic E. coli

| Compound | MIC (µg/ml) |

|---|---|

| 6-bromo-3-formylchromone | 20 |

Data from a study on the antimicrobial activities of chromone derivatives against UPEC. nih.gov

Potential in Overcoming Drug Resistance in Microorganisms

The rise of antimicrobial resistance (AMR) necessitates the development of new therapeutic strategies. nih.gov One approach is to target bacterial virulence and biofilm formation, which are key mechanisms for bacterial survival and resistance. nih.govmdpi.com Chromone derivatives have shown significant potential in this area. nih.govnih.gov

Studies on 6-bromo and 6-chloro-3-formylchromone demonstrated that these compounds not only inhibit bacterial growth but also suppress various virulence factors and disrupt biofilm formation in pathogens like UPEC and Vibrio parahaemolyticus. nih.govnih.gov By targeting these non-essential survival mechanisms, such compounds can weaken the bacteria's ability to withstand conventional antibiotics. nih.gov The gene expression analysis from these studies indicated that the chromone derivatives downregulated genes associated with toxins, biofilm production, and stress regulation. nih.gov This mode of action suggests that this compound could serve as a valuable agent in strategies aimed at overcoming drug resistance in microorganisms.

Anti-diabetic Potential

The therapeutic potential of 3-formylchromone derivatives in the context of diabetes has been an area of recent scientific inquiry, primarily through computational or in silico methodologies. These studies explore the interactions of these compounds with key biological targets involved in diabetic pathophysiology.

In silico studies have been conducted to evaluate the anti-diabetic potential of a series of 6-substituted 3-formylchromone derivatives. nih.govnih.gov These computational investigations utilize methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics to predict the biological activities and interactions of these compounds at a molecular level. researchgate.net One such study investigated sixteen different derivatives, analyzing how substitutions at the 6-position of the chromone ring influence their potential therapeutic properties. nih.govnih.gov The research examined the formyl group at the C-3 position of the chromone structure. nih.govresearchgate.net The bioactive nature of these derivatives was confirmed by analyzing the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

Computational prediction tools, such as Prediction of Activity Spectra for Substances (PASS), have been employed to forecast the biological activities of 3-formylchromone derivatives. nih.govresearchgate.net These predictions revealed that 3-formylchromone derivatives are likely to be potent inhibitors of aldehyde oxidase and insulin. nih.govresearchgate.net The PASS analysis also suggested potential activity as histidine kinase and HIF1A expression inhibitors. nih.gov

Insulin-Degrading Enzyme (IDE) is a crucial zinc-metalloprotease responsible for the degradation of several key substrates, including insulin and amyloid-beta protein, making it a significant therapeutic target for Type 2 Diabetes. nih.gov Molecular docking studies have been performed to investigate the binding affinity of 6-substituted 3-formylchromone derivatives with IDE. nih.govresearchgate.net

These studies indicated that the compounds generally exhibited a strong binding affinity for IDE. researchgate.net Notably, the derivative 6-isopropyl-3-formylchromone demonstrated the highest binding affinity for IDE, with a binding energy of -8.5 kcal/mol. nih.govnih.gov This affinity was stronger than that of the standard reference drug dapagliflozin (-7.9 kcal/mol) and other known IDE-targeting compounds like vitexin (-8.3 kcal/mol) and myricetin (-8.4 kcal/mol). nih.govresearchgate.net Molecular dynamics simulations further supported the stability of the protein-ligand complex at the active site. researchgate.net The specific binding energy for the 6-fluoro derivative was not singled out in this comparative study, but the strong performance of the 6-substituted class suggests its potential for similar interactions.

Table 1: Molecular Docking Results of 6-substituted 3-formylchromone Derivatives with Insulin-Degrading Enzyme (IDE)

| Compound | Binding Affinity (kcal/mol) |

| 6-isopropyl-3-formylchromone | -8.5 |

| Myricetin (Reference) | -8.4 |

| Vitexin (Reference) | -8.3 |

| Dapagliflozin (Reference Standard) | -7.9 |

This table presents a selection of binding affinities from a larger in silico study to contextualize the potential of the compound class. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Computational Analysis

Influence of Fluorine Substitution on Reactivity and Selectivity

The introduction of a fluorine atom at the C-6 position of the 3-formylchromone scaffold significantly modulates its electronic properties, thereby influencing its reactivity and selectivity in chemical transformations. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect on the benzopyrone ring system. This effect increases the electrophilicity of the chromone (B188151) core, particularly at the C-2 and C-4 positions, as well as the formyl group at C-3.

This heightened electrophilicity makes 6-fluoro-3-formylchromone a highly reactive substrate in various nucleophilic addition and cycloaddition reactions. For instance, in multi-component cascade reactions, the 3-formylchromone skeleton serves as a versatile precursor for the synthesis of complex heterocyclic systems. The regioselectivity and chemoselectivity of these reactions are often dictated by the electronic nature of the chromone ring. The electron-withdrawing fluorine atom at C-6 can direct the regioselective attack of nucleophiles, leading to the formation of specific isomers in high yields. Studies on multi-component reactions involving 3-formylchromones have demonstrated the highly selective construction of intricate molecular architectures, such as bipyrimidine derivatives, underscoring the directing influence of the core structure's electronics on reaction outcomes rsc.org.

Impact of Substituents at the C-6 Position on Biological Activity

The nature of the substituent at the C-6 position of the 3-formylchromone ring is a critical determinant of the molecule's biological activity. A range of derivatives with diverse substituents at this position have been synthesized and evaluated for various biological effects, including cytotoxic and enzyme inhibitory activities.

Research has shown that substitution at the C-6 position can significantly enhance the biological profile of the 3-formylchromone scaffold compared to the unsubstituted parent compound. For example, in a study evaluating the cytotoxic effects of a series of 6-substituted 3-formylchromones, several derivatives exhibited potent activity against various human tumor cell lines researchgate.net.

The electronic properties of the substituent at the C-6 position play a pivotal role in modulating biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to influence the therapeutic potential of these compounds.

Electron-Withdrawing Groups (EWGs): Halogen atoms such as fluorine, chlorine, and bromine are common EWGs that have been incorporated at the C-6 position. Studies have demonstrated that 6-substituted 3-formylchromones bearing these halogens exhibit enhanced cytotoxicity compared to the parent 3-formylchromone researchgate.net. For instance, this compound (FC6), 6-chloro-3-formylchromone (FC7), and 6-bromo-3-formylchromone (FC8) were found to be among the most cytotoxic compounds in a series tested against human tumor cell lines. However, the introduction of a strongly electron-withdrawing nitro group at the C-6 position (FC5) resulted in a decrease in cytotoxic activity, suggesting that a fine balance of electronic properties is necessary for optimal activity researchgate.net.

Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as alkyl groups, at the C-6 position has also been explored. In silico studies on 6-substituted 3-formylchromone derivatives for their potential as anti-diabetic agents revealed that compounds with alkyl substituents, like 6-isopropyl-3-formylchromone, exhibited strong binding affinities to target proteins such as insulin-degrading enzyme (IDE) nih.gov. This suggests that electron-donating groups can also confer significant biological activity, potentially through different mechanisms of action compared to their electron-withdrawing counterparts.

Table 1: Impact of C-6 Substituents on the Cytotoxic Activity of 3-Formylchromones

| Compound | C-6 Substituent | Electronic Nature | Relative Cytotoxicity |

|---|---|---|---|

| 3-Formylchromone | -H | Neutral | Baseline |

| This compound | -F | Electron-Withdrawing | High |

| 6-Chloro-3-formylchromone | -Cl | Electron-Withdrawing | High |

| 6-Bromo-3-formylchromone | -Br | Electron-Withdrawing | High |

| 6-Nitro-3-formylchromone | -NO2 | Strongly Electron-Withdrawing | Low |

| 6-Isopropyl-3-formylchromone | -CH(CH3)2 | Electron-Donating | High (predicted binding affinity) |

Role of the 3-Formyl Group in Biological Activity

The 3-formyl group is a key pharmacophore in the this compound molecule, playing a crucial role in its biological activity. This aldehyde group, being conjugated with the pyrone ring, renders the C-2/C-3 double bond susceptible to nucleophilic attack through a Michael addition mechanism. This reactivity is believed to be a primary mode of interaction with biological macromolecules, such as enzymes and proteins.

The presence of the 3-formyl group as an α,β-unsaturated aldehyde is considered responsible for the observed cytotoxic activities of these compounds researchgate.net. It can covalently bind to nucleophilic residues, such as cysteine in proteins, thereby inactivating them and disrupting cellular processes. The removal or modification of the 3-formyl group has been shown to lead to a significant reduction or complete loss of cytotoxic activity, highlighting its essential role in the biological action of these chromone derivatives researchgate.net.

In Silico Methodologies in SAR Studies

Computational, or in silico, methods are increasingly employed in the SAR studies of this compound and its analogs to predict their pharmacokinetic properties and to elucidate the structural features responsible for their biological activity. These methods provide valuable insights that can guide the synthesis of more potent and selective compounds.

A recent study utilized various in silico methodologies to investigate the therapeutic potential of a series of 6-substituted 3-formylchromone derivatives as anti-diabetic agents nih.gov. These computational tools were used to predict a range of properties, from absorption and metabolism to potential biological targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of in silico analysis. For 6-substituted 3-formylchromone derivatives, ADMET prediction models are used to assess their drug-likeness and to identify potential liabilities early in the drug discovery process. These predictions are based on the chemical structure of the compounds and are calculated using sophisticated algorithms and models. The outcomes of these predictions can help in prioritizing which compounds to synthesize and test experimentally, thereby saving time and resources. For instance, in silico ADMET studies on 3-formylchromone derivatives have been used to evaluate their potential as inhibitors of various enzymes, suggesting their promise for therapeutic applications nih.gov.

Frontier molecular orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides important information about the chemical reactivity and stability of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter in these studies.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study charge transfer within a molecule. For 3-formylchromone derivatives, NBO analysis is employed to understand intramolecular charge transfer, which is crucial for their bioactive nature nih.govresearchgate.net. This analysis investigates the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization.

In a study on the related compound 3-formyl-6-methylchromone, NBO analysis was used to deeply analyze charge transfer and identify possible electronic transitions researchgate.net. The presence of a fluorine atom at the C-6 position of the chromone ring, as in this compound, introduces a strong electron-withdrawing group. This substitution significantly influences the electron density distribution across the molecule nih.gov. NBO analysis can elucidate how this fluoro-substitution impacts the charge transfer dynamics between the chromone core, the formyl group at the C-3 position, and the substituent at the C-6 position, which is a key factor in the molecule's reactivity and biological activity.

Docking Studies with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound might interact with the binding site of a target protein.

In silico studies on a series of 6-substituted 3-formylchromone derivatives have demonstrated strong binding affinities with a variety of protein targets nih.govresearchgate.net. These proteins include Insulin Degrading Enzyme (IDE), Bacterial Histidine Kinase (BHK), p53, Cyclooxygenase (COX), and the Main Protease (Mpro) of SARS-CoV-2 nih.govresearchgate.net. While specific data for the 6-fluoro derivative was not detailed, the studies provide a framework for its potential interactions. For instance, the derivative 6-isopropyl-3-formylchromone showed a particularly high affinity for IDE, with a binding energy of -8.5 kcal/mol, which was stronger than the reference standard dapagliflozin (-7.9 kcal/mol) nih.govresearchgate.net.

These docking studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the chromone derivatives and the amino acid residues within the active site of the proteins. This information is critical for predicting the biological activity and for the rational design of more potent derivatives.

| Target Protein | PDB ID | Function | Binding Energy of Analog (kcal/mol) | Analog Compound |

|---|---|---|---|---|

| Insulin Degrading Enzyme (IDE) | 6BF8 | Regulates insulin levels, implicated in Type 2 Diabetes | -8.5 | 6-isopropyl-3-formylchromone |

| Bacterial Histidine Kinase (BHK) | 3DGE | Bacterial signaling, potential antibacterial target | N/A | N/A |

| p53 Protein | 7EAX | Tumor suppressor | N/A | N/A |

| Cyclooxygenase (COX) | N/A | Inflammation | N/A | N/A |

Comparative SAR with other Chromone Derivatives

The biological activity of chromone derivatives can be significantly modulated by the nature and position of substituents on the chromone ring. A comparative Structure-Activity Relationship (SAR) analysis of 6-substituted-3-formylchromones provides valuable insights into the role of the substituent at the C-6 position.

The presence of an electron-donating group (EDG) or an electron-withdrawing group (EWG) at the 6-position can alter the electron density of the molecule, thereby affecting its interaction with biological targets nih.gov. Fluorine is a potent EWG due to its high electronegativity. In contrast, groups like isopropyl are considered EDGs.

Studies on a series of 3-formylchromone derivatives for anti-inflammatory activity revealed that specific substitutions led to promising results nih.gov. In docking studies against Insulin Degrading Enzyme (IDE), the derivative with an electron-donating isopropyl group at the C-6 position (6-isopropyl-3-formylchromone) exhibited the highest binding affinity (-8.5 kcal/mol) nih.govresearchgate.net. This suggests that for this particular target, an electron-donating substituent at the 6-position may be favorable for binding.

| Compound | Substituent at C-6 | Electronic Nature | Observed/Predicted Effect |

|---|---|---|---|

| This compound | -F (Fluoro) | Strongly Electron-Withdrawing | Alters molecular electron density, potentially influencing binding to specific targets. |

| 6-isopropyl-3-formylchromone | -CH(CH₃)₂ (Isopropyl) | Electron-Donating | Showed the highest binding affinity to Insulin Degrading Enzyme (IDE) in a comparative study nih.govresearchgate.net. |

| 3-formylchromone | -H (Hydrogen) | Neutral | Parent compound, serves as a reference for evaluating substituent effects nih.gov. |

Advanced Applications and Research Directions

Development of Fluorescent Probes for Biological Imaging

While direct studies on 6-Fluoro-3-formylchromone as a fluorescent probe are emerging, the broader class of formyl chromone (B188151) derivatives has shown significant promise in this area. For instance, a Schiff base synthesized from 3-formylchromone has been developed as a colorimetric and fluorescent sensor for the selective detection of Hg2+ ions. This suggests that the 6-fluoro substituted analogue could be similarly functionalized to create novel fluorescent probes for various biological analytes. The inherent fluorescence of the chromone ring, modulated by the electron-withdrawing nature of the fluorine and formyl groups, provides a strong foundation for the rational design of probes for biological imaging.

Future research in this area could focus on modifying the 3-formyl group to introduce specific recognition moieties for biologically important species such as reactive oxygen species (ROS), metal ions, or specific enzymes. The fluorine atom at the 6-position can enhance the photophysical properties and metabolic stability of such probes, making them more suitable for in vivo imaging applications.

Applications in Material Science (e.g., polymers and coatings)

The application of this compound in material science, particularly in the development of advanced polymers and coatings, is an area ripe for exploration. The reactivity of the 3-formyl group allows for its incorporation into polymer backbones or as a pendant group through various chemical reactions, such as condensation polymerization or grafting. The presence of the fluorinated chromone moiety could impart desirable properties to the resulting materials, including enhanced thermal stability, chemical resistance, and unique photophysical characteristics such as UV absorption or fluorescence. These properties could be exploited in the development of specialty coatings for optical devices, protective films, or functional polymers for various technological applications. While specific examples of polymers or coatings derived from this compound are not yet widely reported, the versatility of the chromone scaffold in polymer chemistry suggests a promising future for this compound in materials science.

Ligand Design for Diverse Biological Receptors

The chromone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological receptors. The 6-fluoro and 3-formyl substituents on this scaffold provide key interaction points for rational ligand design. An in silico study investigating 6-substituted 3-formyl chromone derivatives as potential anti-diabetic agents highlights this potential. nih.gov The study explored the binding affinities of these compounds with various proteins, including insulin-degrading enzyme (IDE), which is implicated in both type 2 diabetes and Alzheimer's disease. nih.gov

The 3-formyl group can act as a hydrogen bond acceptor, while the 6-fluoro group can modulate the electronic properties of the aromatic ring and participate in halogen bonding, thereby influencing ligand-receptor interactions. The versatility of the 3-formyl group also allows for its conversion into other functional groups, such as imines or oximes, to generate libraries of derivatives with diverse biological activities. This adaptability makes this compound a valuable starting material for the discovery of novel ligands targeting a wide array of biological receptors.

Exploration in Neurodegenerative and Infectious Pathologies

Neurodegenerative Diseases:

Recent research has implicated chromone derivatives in the modulation of pathways relevant to neurodegenerative diseases. A study on the effects of various chromone derivatives in a sporadic model of Alzheimer's disease found that certain compounds, including a this compound derivative, showed potential neuroprotective effects. nih.gov These effects were attributed to the recovery of mitochondrial function and a decrease in neuroinflammation. nih.gov The structural features of this compound make it a promising candidate for further investigation in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Infectious Pathologies:

The chromone scaffold is known to exhibit a broad spectrum of antimicrobial and antiviral activities. Halogenated 3-formylchromones, such as 6-bromo-3-formylchromone and 6-chloro-3-formylchromone, have demonstrated effective antibacterial and antibiofilm activities against pathogenic bacteria like Vibrio parahaemolyticus. nih.gov Given the similar electronic properties of fluorine, it is plausible that this compound and its derivatives could also possess significant antimicrobial properties. Furthermore, some fluorinated compounds have shown antiviral activity, suggesting that this compound could be a scaffold for the development of novel antiviral agents. nih.govresearchgate.net Further studies are warranted to explore the full potential of this compound in combating infectious diseases.

Optoelectronic Device Applications (e.g., Green Light-Emitting Tb(III) Complexes)

A significant area of application for this compound is in the field of optoelectronics, particularly in the development of luminescent materials. Terbium(III) complexes incorporating this compound as a ligand have been synthesized and characterized for their potential use in green light-emitting devices. researchgate.netresearchgate.net These complexes exhibit the characteristic sharp emission bands of the Tb(III) ion, with the dominant peak around 545 nm, corresponding to the ⁵D₄→⁷F₅ transition, which results in a bright green luminescence. researchgate.netresearchgate.net

The this compound ligand plays a crucial role as an "antenna," efficiently absorbing UV energy and transferring it to the central Tb(III) ion, which then emits light. The presence of the fluorine atom can enhance the luminescence properties of the complex. Studies have shown that these ternary complexes exhibit good thermal stability, high luminescence intensity, and long emission lifetimes, making them promising candidates for applications in display devices, lighting systems, and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Below is a table summarizing the key photophysical properties of a representative Tb(III) complex with this compound.

| Property | Value | Reference |

| Excitation Wavelength | 345 nm | researchgate.netresearchgate.net |

| Major Emission Peak | 545 nm | researchgate.netresearchgate.net |

| Corresponding Transition | ⁵D₄→⁷F₅ | researchgate.netresearchgate.net |

| Observed Luminescence | Bright Green | researchgate.netresearchgate.net |

| Thermal Stability | Up to 180°C | researchgate.net |

Future Perspectives in Rational Drug Design and Development

The unique structural features and diverse biological activities of this compound position it as a highly promising scaffold for future rational drug design and development. The chromone nucleus provides a rigid framework that can be strategically functionalized at the 3- and 6-positions to optimize interactions with specific biological targets.

The demonstrated potential of its derivatives in areas such as diabetes and neurodegenerative diseases opens up avenues for the development of novel therapeutics. nih.govnih.gov In silico methods, such as molecular docking and molecular dynamics simulations, can be effectively employed to predict the binding modes and affinities of this compound derivatives with target proteins, thereby guiding the synthesis of more potent and selective drug candidates. nih.gov

The future of drug discovery with this compound lies in a multidisciplinary approach that combines computational modeling, synthetic chemistry, and biological evaluation. By leveraging the versatility of the this compound scaffold, researchers can aim to develop next-generation drugs for a wide range of diseases, from metabolic disorders to central nervous system ailments and infectious diseases. The latest trends in drug discovery, such as the use of artificial intelligence and machine learning, could further accelerate the identification and optimization of drug candidates based on this promising molecular framework. cas.org

Q & A

Q. What in silico tools are recommended for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA software) model transition states and reaction energetics. Molecular docking (AutoDock Vina) predicts binding affinities for biological targets. Retrosynthetic tools (e.g., CAS SciFinder) propose feasible routes using similar chromone derivatives as templates .

Q. How should researchers design assays to evaluate the metabolic stability of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.